molecular formula C11H11BrN2O2 B13639937 5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid

5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid

Cat. No.: B13639937
M. Wt: 283.12 g/mol
InChI Key: LINJCKZRWMKFOE-UHFFFAOYSA-N
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Description

5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid is a nicotinic acid derivative characterized by a bromine atom at the 5-position of the pyridine ring and a 2-methylbut-3-yn-2-yl amino substituent at the 2-position. Nicotinic acid derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis. This compound’s unique substituent profile may offer distinct physicochemical and biological properties compared to simpler analogs .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

5-bromo-2-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11BrN2O2/c1-4-11(2,3)14-9-8(10(15)16)5-7(12)6-13-9/h1,5-6H,2-3H3,(H,13,14)(H,15,16)

InChI Key

LINJCKZRWMKFOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=C(C=C(C=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid typically involves the following steps:

    Bromination: The starting material, 2-aminonicotinic acid, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Amidation: The brominated intermediate is then reacted with 2-methylbut-3-yn-2-amine under appropriate conditions to form the final product. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted nicotinic acid derivatives.

Scientific Research Applications

5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-methylbut-3-yn-2-ylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Nicotinic Acid Derivatives

Compound Name Substituent CAS Number Key Properties/Effects
5-Bromo-2-((2-methylbut-3-yn-2-yl)amino)nicotinic acid 2-Methylbut-3-yn-2-yl amino Not provided Bulky substituent; potential for alkyne-based click chemistry and hydrogen bonding
5-Bromo-2-methoxynicotinic acid Methoxy 54916-66-4 Increased lipophilicity; electron-donating methoxy group enhances metabolic stability
5-Bromo-2-methylnicotinic acid Methyl 351003-02-6 Steric hindrance from methyl group; moderate acidity (pKa ~3.5)
5-Bromo-2-(trifluoromethyl)nicotinic acid Trifluoromethyl 436799-36-9 Strong electron-withdrawing effect; enhanced acidity (pKa ~2.8) and metabolic resistance
5-Bromo-2-chloronicotinic acid Chloro 25462-85-5 Electron-withdrawing chlorine; reactive site for nucleophilic substitution (e.g., Suzuki coupling)
5-Bromo-2-(cyclopropylmethoxy)nicotinic acid Cyclopropylmethoxy 1017782-57-8 Improved solubility in apolar solvents; melting point 110–112°C

Key Observations:

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) lower the pKa of the carboxylic acid, increasing acidity. The trifluoromethyl derivative (pKa ~2.8) is significantly more acidic than the methyl analog (pKa ~3.5) .
  • The methoxy group (-OCH₃) in 5-bromo-2-methoxynicotinic acid donates electrons via resonance, reducing acidity but enhancing lipophilicity and membrane permeability .

Chloro and bromo substituents facilitate cross-coupling reactions (e.g., Buchwald–Hartwig amination), making these analogs valuable intermediates in drug synthesis .

Physicochemical Properties: Cyclopropylmethoxy and trifluoromethyl substituents improve solubility in nonpolar environments, critical for blood-brain barrier penetration in CNS-targeting drugs . The trifluoromethyl group’s metabolic stability contrasts with the hydrolytic sensitivity of ester-containing analogs (e.g., methyl esters in ) .

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